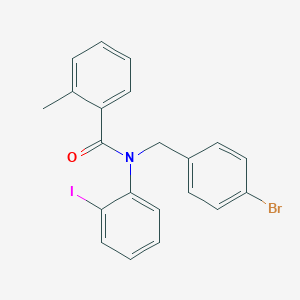![molecular formula C11H7ClN2O B394134 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 39786-40-8](/img/structure/B394134.png)
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Descripción general
Descripción
“4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine” is a chemical compound of the benzofuran class. It is found in a variety of biological systems. The compound has a CAS Number of 39786-40-8 and a molecular weight of 218.64 .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine” is C11H7ClN2O . The InChI code is 1S/C11H7ClN2O/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 . The compound has a topological polar surface area of 38.9 Ų .
Physical And Chemical Properties Analysis
“4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine” has a molecular weight of 218.64 g/mol . It has a XLogP3-AA of 3.4 , indicating its lipophilicity. The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
4-CMBFP serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure is utilized to create derivatives that exhibit therapeutic potential. For instance, modifications of the pyrimidine moiety can lead to the development of drugs with anti-cancer properties .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. By blocking the enzymatic activity, 4-CMBFP derivatives can be used to modulate biological pathways, which is crucial in the treatment of diseases where such enzymes are overactive.
Therapeutic Agent Development
Researchers are exploring 4-CMBFP’s potential as a therapeutic agent. Its structural framework allows for the attachment of various functional groups, enabling the design of targeted therapies for conditions like rheumatoid arthritis .
Prodrug Formulation
4-CMBFP can act as a prodrug, which is an inactive compound that metabolizes into an active drug within the body. This approach can improve the bioavailability and reduce the side effects of certain medications.
Anti-inflammatory Applications
The pyrimidine derivatives, including those derived from 4-CMBFP, have shown significant anti-inflammatory activities. They work by inhibiting the expression and activities of key inflammatory mediators, which could lead to new treatments for chronic inflammatory diseases .
Antioxidant Properties
Compounds synthesized from 4-CMBFP may exhibit antioxidant properties. These antioxidants can neutralize free radicals, potentially preventing oxidative stress-related diseases .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGXMTZNONDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394051.png)
![2-Amino-4-(3-bromophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394053.png)
![4-tert-butyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394055.png)
![Ethyl 5-(anilinocarbonyl)-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B394056.png)
![4-tert-Butyl-N-(5-p-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B394060.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B394061.png)
![4-tert-butyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394062.png)
![4-tert-butyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394063.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B394066.png)
![4-tert-butyl-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B394069.png)
![4-tert-butyl-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394070.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394071.png)
